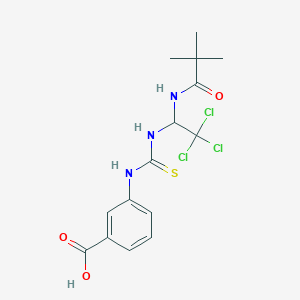
3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid is a useful research compound. Its molecular formula is C15H18Cl3N3O3S and its molecular weight is 426.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.
- Chemical Structure : The compound features a benzoic acid core linked to a thiourea moiety and a trichloroethyl group.
- Molecular Formula : C16H18Cl3N3O2S
- CAS Number : 301814-10-8
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that thiourea derivatives can inhibit the growth of various bacteria and fungi. For instance, derivatives with similar structures have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity
The cytotoxic effects of thiourea derivatives have been studied in various cancer cell lines. The presence of halogen groups, such as trichloroethyl, often enhances the cytotoxic activity of these compounds. For example, related compounds have shown selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Thiourea derivatives can inhibit specific enzymes involved in cellular proliferation and inflammation.
- Modulation of Immune Responses : By influencing T-cell populations and cytokine production, these compounds may alter the immune landscape in favor of anti-inflammatory pathways.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in malignant cells through oxidative stress mechanisms.
Study on Inflammatory Response Modulation
A study investigating the effects of related benzoic acid derivatives on LPS-induced inflammation in mice showed that these compounds could significantly alter T-cell populations. Mice treated with these compounds exhibited decreased CD4+ T-cell counts and increased regulatory T-cell populations, indicating a shift towards an anti-inflammatory state .
Antimicrobial Efficacy Assessment
In another investigation focusing on antimicrobial activity, derivatives with similar chemical structures were tested against various bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
特性
IUPAC Name |
3-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3N3O3S/c1-14(2,3)12(24)20-11(15(16,17)18)21-13(25)19-9-6-4-5-8(7-9)10(22)23/h4-7,11H,1-3H3,(H,20,24)(H,22,23)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOBCKZNZYILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














